molecular formula C8H16INO2 B066455 Tert-butyl (3-iodopropyl)carbamate CAS No. 167479-01-8

Tert-butyl (3-iodopropyl)carbamate

Cat. No.: B066455
CAS No.: 167479-01-8
M. Wt: 285.12 g/mol
InChI Key: ORVXNBKOWDNMGB-UHFFFAOYSA-N
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Safety and Hazards

Tert-butyl (3-iodopropyl)carbamate is associated with several hazard statements including H319, H335, H302+H312+H332, and H315 . Precautionary measures include P280, P301+P312, and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the synthesis of anticancer agents , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in cancer pathways.

Cellular Effects

Given its use in the synthesis of anticancer agents , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its use in the synthesis of anticancer agents , it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Chemical Reactions Analysis

Properties

IUPAC Name

tert-butyl N-(3-iodopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVXNBKOWDNMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459562
Record name tert-butyl 3-iodopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167479-01-8
Record name tert-butyl 3-iodopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-iodopropyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of triphenylphosphine (28.5 g, 108.6 mmol) and imidazole (7.39 g, 108.6 mmol) in CH2Cl2 (400 mL) at RT, is added iodine (28.92 g, 113.95 mmol) portionwise. To this solution is added a solution of (3-hydroxypropyl)-carbamic acid tert-butyl ester (18.66 g, 106.49 mmol) (Synthesis 1990, 366) in CH2Cl2 (75 mL) dropwise and the mixture allowed to stir at RT for 14 h. The mixture is then filtered and the filtrate concentrated to a crude red oil, which is partitioned between ether and sat. sodium thiosulfate. The aqueous phase is extracted with ether. The combined organic layers are reduced to 200 mL and then filtered through a plug of silica, eluting with ether. Evaporation of solvent affords the title compound.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
28.92 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.66 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Iodine (21.1 g, 83.1 mmol) was added in three portions to a solution of triphenylphosphine (19.83 g, 75.6 mmol) and imidazole (5.15 g, 75.6 mmol) in dichloromethane (300 mL). The resulting reddish-brown solution with a white precipitate was stirred until all of the iodine had dissolved. A solution of tert-butyl 3-hydroxypropylcarbamate (13.25 g, 75.61 mmol) in dichloromethane (150 mL) was added over a period of 45 minutes, and the reaction was stirred for 16 hours at ambient temperature. The reaction mixture was poured into saturated aqueous sodium thiosulfate and stirred until solution became colorless. The organic layer was separated and washed sequentially with saturated aqueous sodium thiosulfate, water, and brine; dried over anhydrous magnesium sulfate; filtered; and concentrated under reduced pressure to a pale yellow oil. The oil was purified by flash column chromatography (eluting with 80:20 hexanes:ethyl acetate) to a pale yellow oil which slowly crystallizes upon standing to afford 16.2 g of tert-butyl 3-iodopropylcarbamate as a yellow solid.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
19.83 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.25 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (3-iodopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3-iodopropyl)carbamate
Reactant of Route 3
Tert-butyl (3-iodopropyl)carbamate
Reactant of Route 4
Tert-butyl (3-iodopropyl)carbamate
Reactant of Route 5
Tert-butyl (3-iodopropyl)carbamate
Reactant of Route 6
Tert-butyl (3-iodopropyl)carbamate

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